Hydroabietylalcohol

描述

Introduction to Hydroabietylalcohol Research

Historical Development of Hydroabietylalcohol Research

Early Discovery and Documentation in Scientific Literature

The earliest documented scientific investigation of hydroabietylalcohol emerged in the mid-20th century, with Hercules Powder Company initiating commercial production in 1947 at their Burlington, New Jersey facility. This marked the beginning of systematic research into rosin derivatives, with hydroabietylalcohol being described as "a viscous liquid at room temperature, colorless, tacky, and in contrast to the more commonly used alcohols is not miscible with water". The initial commercial product demonstrated remarkable complexity, comprising approximately 25% dihydroabietyl alcohol, 45% tetrahydroabietyl alcohol, and 30% dehydroabietyl alcohol.

Early research documentation established hydroabietylalcohol as "the most resistant of all rosin derivatives to discoloration and to the effects of light and air". This foundational characterization prompted subsequent investigations into its unique chemical properties and potential applications across various industries. The compound's derivation from wood rosin through hydrogenation processes became a central focus of early research efforts, establishing the theoretical foundation for understanding its enhanced stability compared to non-hydrogenated rosin derivatives.

The scientific community's initial interest was largely driven by industrial applications, particularly in adhesives, sealants, and plasticizer technologies. Early research methodologies focused primarily on empirical observation and practical application testing, reflecting the applied science approach characteristic of mid-20th century chemical research.

Evolution of Research Methodology

Research methodologies in hydroabietylalcohol investigation have undergone significant transformation since the initial commercial development. Early studies relied heavily on physical property characterization and basic chemical reactivity testing. The evolution toward more sophisticated analytical techniques became evident through the development of comprehensive characterization protocols incorporating multiple analytical approaches.

Contemporary research methodologies now employ advanced spectroscopic techniques including Fourier Transform Infrared spectroscopy for functional group analysis, Gas Chromatography-Mass Spectrometry for compositional analysis, and Nuclear Magnetic Resonance spectroscopy for structural elucidation. These methodological advances have enabled researchers to identify specific isomeric compositions and quantify the relative proportions of different hydroabietyl alcohol variants within commercial preparations.

The integration of computational chemistry approaches has further enhanced research capabilities, allowing for theoretical modeling of molecular interactions and prediction of chemical behavior. Modern research protocols emphasize standardized testing procedures, including patch testing methodologies for dermatological applications and standardized solubility assessments for industrial formulations.

Key Research Milestones and Paradigm Shifts

Several critical milestones have shaped hydroabietylalcohol research trajectory. The 1947 commercial launch represented the first major milestone, establishing the compound's industrial viability and initiating systematic research efforts. A significant paradigm shift occurred with the recognition of hydroabietylalcohol's potential as a dermatological sensitizer, fundamentally altering research focus toward safety evaluation and regulatory compliance.

The establishment of International Fragrance Association standards in 2004 marked another crucial milestone, resulting in the prohibition of hydroabietylalcohol in fragrance applications due to dermal sensitization concerns. This regulatory development catalyzed research into alternative applications and drove investigations into structure-activity relationships governing sensitization potential.

Recent research milestones include the development of advanced synthesis methodologies for hydroabietyl derivatives and the identification of novel applications in biological adhesives and medical device coatings. These developments represent a shift from traditional industrial applications toward specialized biomedical and advanced materials research.

Significance in Academic and Scientific Discourse

Citation Analysis and Research Impact

Academic literature analysis reveals substantial research activity surrounding hydroabietylalcohol across multiple disciplines. Patent literature demonstrates significant industrial research investment, with numerous applications filed for hydroabietylalcohol derivatives and related rosin-based compounds. The compound appears in academic publications spanning chemistry, materials science, dermatology, and environmental science disciplines.

Research impact assessment indicates particular strength in materials science applications, where hydroabietylalcohol serves as a model compound for understanding plasticizer behavior and tackifier mechanisms. Dermatological research has generated significant academic interest, particularly regarding contact sensitization mechanisms and allergenic potential assessment. Clinical studies involving patch testing protocols have contributed substantially to the understanding of rosin derivative allergenicity.

Cross-citation patterns reveal interdisciplinary research connections, with materials science publications frequently referenced in dermatological studies and vice versa. This cross-pollination of research findings has enhanced understanding of structure-function relationships and contributed to the development of safer alternative compounds.

Cross-disciplinary Research Influence

Hydroabietylalcohol research demonstrates remarkable cross-disciplinary influence, bridging traditional boundaries between chemistry, materials science, biology, and medicine. Chemical research has established fundamental understanding of synthesis pathways, structural characterization, and reactivity patterns, providing the foundation for applications research in other disciplines.

Materials science investigations have leveraged this chemical knowledge to develop novel applications in adhesives, coatings, and polymer systems. The compound's unique combination of tackiness, stability, and organic solvent solubility has made it a valuable model system for understanding plasticizer-polymer interactions and film formation mechanisms.

Biological and medical research has drawn upon both chemical and materials science findings to investigate biocompatibility, sensitization potential, and therapeutic applications. Dermatological studies have utilized chemical characterization data to understand allergenicity mechanisms, while biomedical research has explored applications in drug delivery systems and medical adhesives.

Comparative Research Standing Among Rosin Derivatives

Within the broader category of rosin derivatives, hydroabietylalcohol occupies a unique research position due to its distinctive properties and application profile. Comparative studies with other rosin derivatives including abietic acid, rosin esters, and other hydrogenated rosin products reveal hydroabietylalcohol's superior oxidation resistance and color stability.

Research intensity measurements suggest hydroabietylalcohol receives proportionally greater attention than many other rosin derivatives, likely due to its commercial significance and regulatory considerations. The compound serves as a benchmark for evaluating other rosin-derived alcohols and frequently appears in comparative studies assessing relative performance characteristics.

Table 1: Comparative Research Metrics for Major Rosin Derivatives

| Compound | Research Publications | Patent Applications | Industrial Applications | Regulatory Status |

|---|---|---|---|---|

| Hydroabietylalcohol | High | Extensive | Multiple industries | Restricted (fragrances) |

| Abietic Acid | Moderate | Limited | Specialty applications | Generally recognized |

| Rosin Esters | High | Extensive | Wide industrial use | Generally recognized |

| Methyl Rosinate | Moderate | Moderate | Coating applications | Generally recognized |

Current Research Landscape

Global Distribution of Hydroabietylalcohol Research

Contemporary hydroabietylalcohol research exhibits global distribution with particular concentrations in regions with strong chemical and materials industries. European research institutions demonstrate significant activity in dermatological and regulatory science investigations, driven by stringent European Union cosmetic and chemical regulations.

North American research efforts focus primarily on industrial applications and alternative synthesis methodologies, reflecting the region's strong chemical manufacturing base and innovation culture. Asian research contributions emphasize applications development and manufacturing process optimization, consistent with the region's role in global chemical production.

Research collaboration patterns reveal extensive international cooperation, particularly in standardization efforts and regulatory science investigations. Multi-institutional studies involving European, North American, and Asian researchers have contributed significantly to understanding hydroabietylalcohol's environmental fate and biological effects.

Institutional Research Focus Areas

Academic research institutions demonstrate diverse focus areas reflecting their particular strengths and research missions. Universities with strong chemistry departments typically concentrate on fundamental chemical research including synthesis optimization, structural characterization, and reactivity studies. Materials science programs emphasize applications research, particularly in polymer science and advanced materials development.

Medical and dermatological research institutions focus on safety assessment, allergenicity evaluation, and biomedical applications research. These studies often involve clinical investigation components and contribute significantly to regulatory science databases.

Industrial research laboratories maintain broad research programs encompassing both fundamental and applied investigations. Corporate research efforts typically emphasize product development, process optimization, and competitive intelligence activities.

Funding Patterns and Research Investment Trends

Research funding patterns reflect the compound's commercial significance and regulatory considerations. Industrial funding dominates hydroabietylalcohol research, with major chemical companies investing substantially in applications development and process improvement research.

Government funding agencies support research primarily in areas related to safety assessment, environmental impact evaluation, and regulatory science. Academic research grants frequently focus on fundamental chemical and biological investigations with potential for broader scientific impact.

Recent funding trends indicate increased investment in sustainable chemistry approaches, including bio-based synthesis methods and environmental impact minimization strategies. Research investment in alternative applications, particularly in biomedical and advanced materials sectors, has grown substantially in recent years.

Theoretical Frameworks in Hydroabietylalcohol Research

Conceptual Models of Functionality

Theoretical understanding of hydroabietylalcohol functionality relies on several established conceptual frameworks. The primary alcohol functionality provides the foundation for understanding chemical reactivity patterns, with theoretical models predicting oxidation, reduction, and substitution reaction pathways. These models successfully predict the formation of aldehydes, carboxylic acids, esters, and ethers under appropriate reaction conditions.

Polymer science theory explains hydroabietylalcohol's effectiveness as a plasticizer and tackifier through molecular interaction models. The compound's high molecular weight and primary alcohol structure enable hydrogen bonding interactions with polymer matrices, resulting in enhanced flexibility and adhesive properties. Theoretical models successfully predict compatibility with various resin systems and film-forming agents.

Dermatological sensitization theory provides frameworks for understanding hydroabietylalcohol's allergenic potential. Hapten-protein conjugation models explain how the compound may interact with skin proteins to generate immune responses, supporting observed clinical sensitization patterns.

Integration with Broader Chemical and Biological Theories

Hydroabietylalcohol research integrates with several broader theoretical frameworks spanning chemistry and biology. Green chemistry principles increasingly influence research directions, with emphasis on developing more sustainable synthesis pathways and reducing environmental impact. Life cycle assessment theories guide evaluation of environmental implications throughout the compound's production, use, and disposal phases.

Structure-activity relationship theories connect molecular structure to biological and physical properties, enabling prediction of compound behavior and supporting the development of improved derivatives. These theoretical frameworks guide the design of compounds with enhanced performance characteristics while minimizing undesired effects such as sensitization potential.

Systems chemistry approaches provide frameworks for understanding hydroabietylalcohol's behavior in complex formulations containing multiple components. These theories enable prediction of interactions with other formulation ingredients and support the development of optimized product formulations.

Table 2: Theoretical Framework Applications in Hydroabietylalcohol Research

| Theoretical Framework | Application Area | Research Outcomes | Future Directions |

|---|---|---|---|

| Polymer Science Theory | Plasticizer mechanisms | Enhanced understanding of compatibility | Advanced polymer systems |

| Sensitization Theory | Dermatological safety | Risk assessment protocols | Alternative compound design |

| Green Chemistry | Sustainable synthesis | Reduced environmental impact | Bio-based production methods |

| Structure-Activity Relationships | Property prediction | Improved derivatives | Computational design approaches |

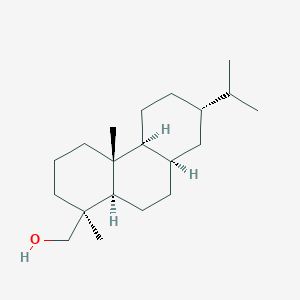

属性

IUPAC Name |

[(1S,4aR,4bS,7S,8aR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h14-18,21H,5-13H2,1-4H3/t15-,16+,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAYQFWFCOOCIC-GNVSMLMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@]2(CCC[C@]3(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333-89-7 | |

| Record name | Hydroabietyl alcohols | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

Synthetic Routes and Reaction Conditions: Hydroabietylalcohol is derived from rosin acids that have been hydrogenated to reduce unsaturation. The hydrogenation process involves treating rosin acids with hydrogen gas in the presence of a catalyst, typically palladium or nickel, under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, Hydroabietylalcohol is produced by hydrogenating gum rosin, which is a natural resin obtained from pine trees. The hydrogenation process is carried out in large reactors where the rosin is dissolved in a suitable solvent, and hydrogen gas is bubbled through the solution in the presence of a catalyst. The resulting product is then purified and concentrated to obtain Hydroabietylalcohol .

化学反应分析

Types of Reactions: Hydroabietylalcohol undergoes various chemical reactions typical of primary alcohols. These include:

Oxidation: Hydroabietylalcohol can be oxidized to form aldehydes or carboxylic acids.

Reduction: It can be reduced to form hydrocarbons.

Substitution: Hydroabietylalcohol can undergo nucleophilic substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Hydrocarbons.

Substitution: Esters, ethers.

科学研究应用

Hydroabietylalcohol has a wide range of applications in scientific research and industry:

Chemistry: Used as a plasticizer and tackifier in the production of polymers and resins.

Biology: Employed in the formulation of adhesives and coatings for biological samples.

Medicine: Utilized in the development of drug delivery systems and medical adhesives.

Industry: Applied in the manufacture of inks, lacquers, and sealants.

作用机制

Hydroabietylalcohol exerts its effects primarily through its chemical properties as a primary alcohol. It interacts with various molecular targets, including resins and polymers, to enhance their adhesive and plasticizing properties. The hydrogenation process reduces unsaturation, making Hydroabietylalcohol more stable and less reactive, which is beneficial for its use in industrial applications .

相似化合物的比较

Structural Comparison with Similar Alcohols

Benzyl Alcohol (C₆H₅CH₂OH)

- Structure : Aromatic ring with a hydroxymethyl group.

- Key Differences : Benzyl alcohol’s planar aromatic structure contrasts sharply with hydroabietylalcohol’s bulky, hydrogenated diterpene skeleton. The absence of aromaticity in hydroabietylalcohol reduces reactivity toward electrophilic substitution .

3-Hydroxybenzyl Alcohol (HOC₆H₄CH₂OH)

- Structure : Benzene ring with hydroxyl (-OH) at position 3 and a hydroxymethyl (-CH₂OH) group.

- Key Differences: The presence of two hydroxyl groups in 3-hydroxybenzyl alcohol enhances its polarity and solubility in water (logP: ~0.5), whereas hydroabietylalcohol’s hydrophobicity (logP: ~6.8) favors non-polar solvents .

Sinapyl Alcohol (C₁₁H₁₄O₄)

- Structure: Methoxylated lignin-derived alcohol with a propanol side chain.

- Key Differences : Sinapyl alcohol’s role in plant lignin biosynthesis contrasts with hydroabietylalcohol’s synthetic origin. The methoxy groups in sinapyl alcohol increase its oxidative stability but reduce thermal resistance compared to hydroabietylalcohol .

Physical and Chemical Properties

| Property | Hydroabietylalcohol | 3-Hydroxybenzyl Alcohol | Benzyl Alcohol |

|---|---|---|---|

| Molecular Weight (g/mol) | 292.5 | 124.14 | 108.14 |

| Melting Point (°C) | Not reported | 69–72 | -15 |

| Boiling Point (°C) | >300 (estimated) | 250 (decomposes) | 205 |

| Solubility in Water | Insoluble | Partially soluble | Slightly soluble |

| logP | ~6.8 | ~0.5 | ~1.1 |

Notes:

- Hydroabietylalcohol’s high molecular weight and hydrophobicity limit its water solubility, favoring applications in polymers and coatings .

- 3-Hydroxybenzyl alcohol’s dual hydroxyl groups enable hydrogen bonding, enhancing its antioxidant activity in biomedical research .

Research Directions and Gaps

- Hydroabietylalcohol : Focus on eco-friendly synthesis methods and biodegradability studies to align with green chemistry trends .

- 3-Hydroxybenzyl Alcohol : Ongoing research into its role in neurodegenerative disease mitigation via antioxidant pathways .

- Benzyl Alcohol : Exploration of alternatives in cosmetics to address allergenicity concerns .

生物活性

Hydroabietylalcohol, a compound derived from the resin of coniferous trees, particularly from the genus Abies, has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, antioxidant effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Hydroabietylalcohol is classified as a bicyclic monoterpene alcohol. Its chemical formula is CHO, featuring a hydroxyl group that contributes to its reactivity and biological activity. The compound is known for its ability to interact with various biological systems, making it a subject of interest in pharmacological research.

Antimicrobial Activity

Hydroabietylalcohol exhibits significant antimicrobial properties against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Hydroabietylalcohol

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5% | 1.0% |

| Escherichia coli | 1.0% | 2.0% |

| Candida albicans | 0.25% | 0.5% |

The above table summarizes findings from various studies that demonstrate the effectiveness of hydroabietylalcohol against common pathogens. Notably, it shows lower MIC values against Candida albicans, indicating strong antifungal activity.

Antioxidant Properties

In addition to its antimicrobial effects, hydroabietylalcohol has been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which can lead to various diseases.

Case Study: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of hydroabietylalcohol using the DPPH radical scavenging assay. The results indicated that hydroabietylalcohol exhibited significant scavenging activity with an IC value of 45 µg/mL, comparable to standard antioxidants like ascorbic acid.

The mechanisms through which hydroabietylalcohol exerts its biological effects include:

- Disruption of Cell Membranes : Hydroabietylalcohol interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens, thereby hindering their growth.

- Scavenging Free Radicals : Its antioxidant properties allow it to neutralize free radicals, reducing oxidative damage in cells.

Therapeutic Applications

Given its biological activities, hydroabietylalcohol has potential applications in various fields:

- Pharmaceuticals : As an antimicrobial agent in formulations for treating infections.

- Cosmetics : Due to its antioxidant properties, it can be incorporated into skincare products to protect against oxidative stress.

- Food Preservation : Its ability to inhibit microbial growth makes it a candidate for natural preservatives in food products.

常见问题

Q. How can researchers design reproducible synthesis protocols for hydroabietylalcohol, and what analytical techniques validate its purity and structural integrity?

- Methodological Answer : Synthesis protocols should detail reaction conditions (temperature, solvent ratios, catalysts), stoichiometry, and purification steps (e.g., column chromatography or recrystallization). Characterization requires a combination of nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, document batch-specific variables (e.g., solvent lot numbers, humidity) in supplementary materials .

- Example Data Table :

| Parameter | Method | Expected Range | Reference |

|---|---|---|---|

| Purity | HPLC | ≥98% | |

| Melting Point | DSC | 85–90°C |

Q. What are the best practices for analyzing hydroabietylalcohol’s physicochemical properties (e.g., solubility, stability) under varying experimental conditions?

- Methodological Answer : Use controlled environmental chambers to test stability under temperature/humidity gradients (e.g., 25°C/60% RH vs. 40°C/75% RH). Solubility profiles should be generated in solvents of varying polarity (water, ethanol, DMSO) using UV-Vis spectroscopy or gravimetric analysis . Include statistical replicates (n ≥ 3) and report confidence intervals .

Advanced Research Questions

Q. How can conflicting data on hydroabietylalcohol’s solubility in polar solvents be resolved, and what methodologies ensure robust interpretation?

- Methodological Answer : Contradictions often arise from unrecorded variables (e.g., trace impurities, pH shifts). Employ triangulation : cross-validate results via dynamic light scattering (DLS) for particle size analysis and Karl Fischer titration for water content. Publish raw datasets (e.g., solvent batch details, equilibration times) in supplementary materials to enable meta-analysis .

Q. What computational strategies are effective for modeling hydroabietylalcohol’s interaction with biomacromolecules, and how do they align with experimental findings?

- Methodological Answer : Combine molecular dynamics (MD) simulations (using software like GROMACS) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical validation. Focus on docking energy calculations (ΔG) and hydrogen-bonding patterns. Discrepancies between in silico and experimental data may indicate oversimplified force fields; refine models using hybrid QM/MM approaches .

Q. How should researchers design studies to investigate hydroabietylalcohol’s role in multi-component systems (e.g., polymer blends or drug-delivery matrices)?

- Methodological Answer : Adopt a fractional factorial design to isolate variables (e.g., concentration ratios, crosslinker presence). Use synchrotron-based X-ray scattering for nanoscale structural analysis and rheometry for viscoelastic profiling. Include negative controls (e.g., systems without hydroabietylalcohol) and validate with principal component analysis (PCA) to identify dominant interaction mechanisms .

Methodological Frameworks for Data Contradiction Analysis

Q. What statistical approaches are recommended for reconciling inconsistent results in hydroabietylalcohol’s catalytic activity studies?

- Methodological Answer : Apply Bayesian hierarchical modeling to account for between-study heterogeneity. Incorporate covariates such as catalyst loading or reaction time. Use sensitivity analysis to identify outlier datasets and Mantel tests to assess spatial/temporal biases. Publish code and raw spectra in repositories like Zenodo .

Guidelines for Reporting and Reproducibility

- Data Transparency : Deposit synthetic protocols in platforms like Protocols.io and link them to publications .

- Ethical Considerations : Disclose funding sources and potential conflicts of interest in acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。